molecular formula C18H22N6O3S2 B3012628 benzo[c][1,2,5]thiadiazol-5-yl(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 1903881-90-2

benzo[c][1,2,5]thiadiazol-5-yl(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Cat. No. B3012628
CAS RN: 1903881-90-2
M. Wt: 434.53
InChI Key: NKLMDQCLVCDKRD-UHFFFAOYSA-N
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Description

The compound "benzo[c][1,2,5]thiadiazol-5-yl(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains a benzo[c][1,2,5]thiadiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiadiazole ring. This core is substituted with a sulfonyl-diazepan moiety and a methanone group, suggesting potential for diverse chemical reactivity and interactions with biological targets.

Synthesis Analysis

The synthesis of related compounds involves the use of diazotransfer reagents, such as benzotriazol-1-yl-sulfonyl azide, which can facilitate the formation of azidoacylbenzotriazoles and subsequently various amides, esters, and thioesters . Additionally, the synthesis of benzimidazo[1,2-c][1,2,3]thiadiazoles has been reported to proceed through the reaction of (1-amino-1H-benzimidazol-2-yl)methanol with thionyl chloride, followed by nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate substituents at the relevant positions on the core structure.

Molecular Structure Analysis

The molecular structure of benzimidazo[1,2-c][1,2,3]thiadiazoles, which are structurally related to the target compound, has been confirmed by single-crystal X-ray analysis . This technique could be employed to determine the precise molecular geometry of the target compound, which would be essential for understanding its reactivity and interactions with biological targets.

Chemical Reactions Analysis

The reactivity of related compounds, such as benzo[b]thien-2-yl methanones, towards sulfur- and oxygen-containing nucleophiles has been studied, revealing that these compounds can undergo Michael-type nucleophilic addition reactions . This suggests that the target compound may also exhibit similar reactivity patterns, which could be exploited in further chemical transformations or in its interactions with biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related structures. For instance, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as anti-mycobacterial chemotypes, and their structure-activity relationships have been studied using 3D-QSAR models . These studies can provide insights into the lipophilicity, electronic properties, and steric factors that influence the biological activity of such compounds, which could be relevant for the target compound as well.

Case Studies

While there are no direct case studies on the target compound, the literature provides examples of related compounds being evaluated for biological activities. For instance, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been tested against Mycobacterium tuberculosis, with some derivatives showing promising anti-tubercular activity . These studies highlight the potential of the target compound for similar biological evaluations.

Scientific Research Applications

Molecular Aggregation Studies

Molecular aggregation studies have been conducted on derivatives of thiadiazole, focusing on the impact of solvent effects and substituent groups on aggregation processes. These studies highlight the importance of thiadiazole derivatives in understanding fluorescence effects and molecular interactions in various solvents, which could be relevant for the study of benzo[c][1,2,5]thiadiazol derivatives in designing materials with specific optical properties (Matwijczuk et al., 2016).

Synthetic Methodologies and Chemical Transformations

Research on thiadiazoles has also led to the development of novel synthetic methodologies, facilitating the synthesis of complex heterocyclic compounds. For example, the conversion of thiadiazoles into triazole derivatives showcases the versatility of thiadiazole scaffolds in organic synthesis, potentially applicable for the synthesis of benzo[c][1,2,5]thiadiazol derivatives (Pokhodylo et al., 2018).

Catalysis and Green Chemistry

Thiadiazole derivatives have been utilized as catalysts in the synthesis of various organic compounds, emphasizing their role in promoting eco-friendly reactions. This application underscores the potential of benzo[c][1,2,5]thiadiazol-5-yl derivatives in catalyzing reactions under mild and environmentally benign conditions (Khazaei et al., 2015).

Molecular Docking Studies

The utilization of thiadiazole derivatives in molecular docking studies to predict binding energies and interactions with biological targets demonstrates their significance in drug discovery and design. This suggests a potential avenue for researching benzo[c][1,2,5]thiadiazol-5-yl derivatives in the development of new therapeutics (Malathi & Chary, 2019).

Future Directions

The future directions for research on this compound could involve further exploration of its pharmacological activities, potential applications in photovoltaics or as fluorescent sensors, and development of more efficient synthesis methods . The biological studies are currently underway .

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3S2/c1-12-17(13(2)22(3)19-12)29(26,27)24-8-4-7-23(9-10-24)18(25)14-5-6-15-16(11-14)21-28-20-15/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLMDQCLVCDKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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